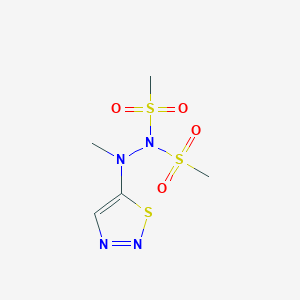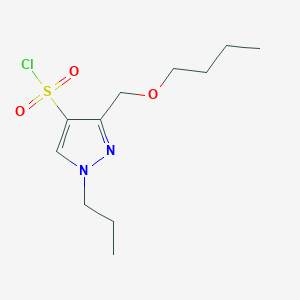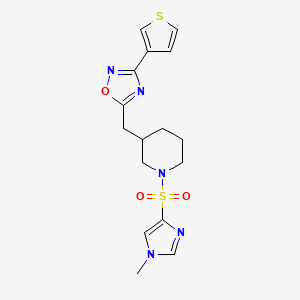
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, also known as Methylthiadiazolehydrazide (MTDH), is a synthetic compound that has been widely studied for its potential applications in scientific research. MTDH is a derivative of the thiosemicarbazide family and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MTDH is not fully understood. However, it has been suggested that MTDH may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. MTDH has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTDH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTDH has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, MTDH has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MTDH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MTDH has also been found to have low toxicity in animal studies. However, MTDH has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects have not been fully characterized. In addition, MTDH has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MTDH. One area of research is the characterization of the biological effects of MTDH. Further studies are needed to understand the mechanism of action of MTDH and its potential applications in the treatment of various diseases. Another area of research is the optimization of the synthesis method for MTDH. Researchers are working to improve the yield and purity of the compound to facilitate its use in lab experiments. Finally, there is a need for further studies on the toxicity of MTDH in animal models to ensure its safety for use in scientific research.
Méthodes De Synthèse
The synthesis of MTDH involves the reaction of N-methyl-N-(methylsulfonyl) hydrazinecarbothioamide with 1,2,3-thiadiazol-5-ylmethanesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The synthesis of MTDH has been optimized by various researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
MTDH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. MTDH has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N'-methyl-N-methylsulfonyl-N'-(thiadiazol-5-yl)methanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O4S3/c1-8(5-4-6-7-14-5)9(15(2,10)11)16(3,12)13/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBZYZQAOLUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=NS1)N(S(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)
![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)

